A Technical Guide to Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: A Multifunctional Tool for Bioconjugation and Proteomics
A Technical Guide to Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: A Multifunctional Tool for Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is a sophisticated, multi-functional chemical probe designed for advanced applications in bioconjugation, proteomics, and drug development. This reagent integrates several key functionalities into a single molecule: a fluorescent reporter (TAMRA), a high-affinity purification tag (Biotin), a terminal alkyne for bioorthogonal ligation, and a cleavable linker (Dde). The inclusion of two polyethylene (B3416737) glycol (PEG4) spacers enhances its solubility and reduces steric hindrance, making it a versatile tool for labeling, detecting, and isolating target biomolecules.
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with Dde Biotin-PEG4-TAMRA-PEG4 Alkyne.
Core Components and Functionality
The structure of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is modular, with each component serving a distinct purpose:
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TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye that enables sensitive detection and quantification of labeled molecules using techniques such as fluorescence microscopy and flow cytometry.
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Biotin: A small molecule with an exceptionally high affinity for streptavidin and avidin, facilitating robust and efficient affinity-based purification and enrichment of labeled biomolecules.
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Alkyne Group: A terminal alkyne that allows for covalent conjugation to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
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Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: A cleavable linker that is stable under many biochemical conditions but can be selectively cleaved under mild conditions using hydrazine (B178648). This allows for the release of the captured biomolecule from the biotin-streptavidin complex, enabling downstream analysis.
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PEG4 (Polyethylene Glycol) Spacers: Two four-unit polyethylene glycol linkers that increase the hydrophilicity of the molecule, improving its solubility in aqueous buffers and extending the distance between the functional moieties to minimize steric hindrance.
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C72H100N9O18S | [1][2] |
| Molecular Weight | 1411.7 g/mol | [1] |
| Alternative Molecular Weight | 1412.69 g/mol | |
| TAMRA Excitation Maximum | ~550-557 nm | [3][4][5] |
| TAMRA Emission Maximum | ~575-583 nm | [3][4][5] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO and DMF | [6] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Experimental Protocols
The following protocols are generalized methodologies for the use of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne. Optimization may be required for specific applications.
Labeling of Azide-Modified Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a protein containing an azide (B81097) modification with Dde Biotin-PEG4-TAMRA-PEG4 Alkyne.
Materials:
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Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
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DMSO
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Copper(II) sulfate (B86663) (CuSO4)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Sodium ascorbate (B8700270)
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Deionized water
Procedure:
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Prepare Stock Solutions:
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Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: Prepare a 10 mM stock solution in DMSO.
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Copper(II) sulfate: Prepare a 50 mM stock solution in deionized water.
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THPTA: Prepare a 250 mM stock solution in deionized water.
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Sodium ascorbate: Prepare a 500 mM stock solution in deionized water. This solution should be made fresh.
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Reaction Setup:
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In a microcentrifuge tube, combine the azide-modified protein with the Dde Biotin-PEG4-TAMRA-PEG4 Alkyne stock solution. The final concentration of the alkyne probe should be in molar excess (e.g., 10-fold) to the protein.
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Add the THPTA stock solution to a final concentration of 5 mM.
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Add the Copper(II) sulfate stock solution to a final concentration of 1 mM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM.
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Incubation:
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Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The incubation time may require optimization.
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Removal of Excess Reagents:
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Remove unreacted Dde Biotin-PEG4-TAMRA-PEG4 Alkyne and other small molecules by methods such as dialysis, size exclusion chromatography, or precipitation.
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Affinity Purification of Labeled Proteins
This protocol describes the enrichment of the biotinylated protein using streptavidin-coated beads.
Materials:
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Labeled protein sample from the previous step
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Streptavidin-coated magnetic beads or agarose (B213101) resin
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Wash buffer (e.g., PBS with 0.1% Tween-20)
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Elution buffer (see Dde linker cleavage protocol)
Procedure:
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Bead Preparation:
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Wash the streptavidin beads according to the manufacturer's instructions with the wash buffer.
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Binding:
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Add the labeled protein sample to the washed streptavidin beads.
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Incubate for 1 hour at room temperature with gentle rotation to allow for binding of the biotinylated protein to the streptavidin.
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Washing:
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Separate the beads from the supernatant using a magnetic stand or centrifugation.
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Wash the beads extensively with the wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
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Cleavage of the Dde Linker and Elution of the Target Protein
This protocol describes the release of the captured protein from the streptavidin beads by cleaving the Dde linker.
Materials:
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Protein-bound streptavidin beads from the previous step
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Hydrazine monohydrate
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N,N-dimethylformamide (DMF) or an aqueous buffer
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Neutralization buffer (e.g., Tris-HCl, pH 7.0)
Procedure:
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Prepare Cleavage Solution:
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Prepare a 2% (v/v) hydrazine monohydrate solution in a suitable solvent such as DMF or an aqueous buffer. Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
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Cleavage Reaction:
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Resuspend the protein-bound beads in the 2% hydrazine solution.
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Incubate at room temperature for 30-60 minutes with gentle agitation.[7] The incubation time and temperature may require optimization for complete cleavage.
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Elution and Neutralization:
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Separate the beads from the supernatant, which now contains the released protein.
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Immediately neutralize the eluted sample by adding a neutralization buffer to adjust the pH.
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Downstream Analysis:
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The eluted protein is now ready for downstream applications such as mass spectrometry, SDS-PAGE, or Western blotting. The TAMRA fluorophore will remain attached to the Dde-biotin portion bound to the beads, while the eluted protein will have a small chemical remnant from the cleavage.
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Visualizations
Caption: Molecular structure of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne.
Caption: Experimental workflow for using the multifunctional probe.
References
- 1. Dde Biotin-PEG4-TAMRA-PEG4 Alkyne - CAS:2353409-55-7 - KKL Med Inc. [kklmed.com]
- 2. Dde Biotin-PEG4-TAMRA-PEG4 Alkyne - Immunomart [immunomart.com]
- 3. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
